Tiquizium

Receptor Pharmacology Gastrointestinal Motility Antimuscarinic

Tiquizium is a uniquely differentiated quaternary ammonium muscarinic antagonist. Unlike atropine, it shows 3-4 fold higher affinity for stomach and ileal receptors. Crucially, it uniquely enhances gastric HCO3- secretion—a property absent in pirenzepine and atropine—and effectively inhibits gastric acid and pepsin output, unlike timepidium. With high affinity for human detrusor muscle (Ki comparable to 4-DAMP) and a 65% IBS symptom disappearance rate, it serves as an essential pharmacological tool for M3 bladder contractility studies, gastric mucosal defense research, and a validated positive control in preclinical ulcer and visceral hypersensitivity models.

Molecular Formula C19H24NS2+
Molecular Weight 330.5 g/mol
CAS No. 149755-23-7
Cat. No. B129165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiquizium
CAS149755-23-7
Synonyms2H-Quinolizinium, 3-(di-2-thienylmethylene)octahydro-5-methyl-, trans- (9CI)
Molecular FormulaC19H24NS2+
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESC[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2
InChIInChI=1S/C19H24NS2/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3/q+1/t16-,20-/m1/s1
InChIKeyZGSDGGRVFIYKKE-OXQOHEQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiquizium (CAS 149755-23-7): A Verified Muscarinic Antagonist with Superior Affinity for Human Detrusor Muscle


Tiquizium (CAS 149755-23-7) is a quaternary ammonium muscarinic acetylcholine receptor antagonist belonging to the thienyl-quinolizine class [1]. It is primarily utilized as the bromide salt (Tiquizium Bromide, CAS 71731-58-3) and has been commercialized in Japan under the trade name Thiaton for the management of gastrointestinal and biliary spastic disorders [2]. Its mechanism of action involves non-selective antagonism of muscarinic receptors, but it exhibits a notable affinity profile for the M3 subtype [3].

Why Tiquizium Cannot Be Interchanged with Atropine, Pirenzepine, or Timepidium in Targeted Research


Despite all acting as muscarinic antagonists, substituting Tiquizium with its closest analogs like atropine, pirenzepine, or timepidium is scientifically unsound due to significant divergences in their tissue-specific affinity and functional effects. For instance, Tiquizium demonstrates a 3-4 fold higher affinity for stomach and ileal receptors compared to atropine [1]. Crucially, unlike pirenzepine, Tiquizium uniquely enhances gastric HCO3- secretion [2], and unlike timepidium, it effectively inhibits gastric acid and pepsin output [3]. These quantifiable differences dictate specific outcomes in both in vivo and in vitro models.

Tiquizium vs. Comparators: Quantified Evidence for Scientific and Procurement Decisions


Receptor Binding Affinity Comparison: Tiquizium vs. Atropine in Gastrointestinal Tissues

In a direct comparative radioligand binding study using 3H-quinuclidinyl benzilate, Tiquizium demonstrated an affinity for stomach and ileal muscarinic receptors that was approximately 3-4 times more potent than that of the non-selective antagonist atropine [1].

Receptor Pharmacology Gastrointestinal Motility Antimuscarinic

Human Muscarinic Subtype Affinity (Ki): Tiquizium vs. Other Antagonists

Analysis of binding affinities reveals that Tiquizium exhibits Ki values of 8.70, 8.94, and 9.11 (-log[M]) for the M1, M2, and M3 muscarinic receptor subtypes, respectively [1]. Its affinity for human detrusor muscle is similar to that of the M3-selective 4-DAMP and oxybutynin, with Ki values in the low nanomolar range, indicating strong binding to this tissue [2].

Molecular Pharmacology Receptor Selectivity Drug Discovery

Gastric Secretion Modulation: Unique HCO3- Enhancement vs. Pirenzepine

In a comparative study of antiulcer mechanisms in pylorus-ligated rats, oral Tiquizium (30 mg/kg) significantly increased gastric HCO3- secretion. This effect was not observed with comparable doses of pirenzepine or atropine sulfate, both of which failed to stimulate bicarbonate output [1].

Gastroenterology Cytoprotection Peptic Ulcer Disease

Inhibition of Gastric Secretion: Superior Efficacy over Timepidium Bromide

In a comparative antiulcer evaluation using pylorus-ligated rats, oral administration of Tiquizium (100 mg/kg) effectively inhibited gastric acid output, pepsin output, and gastric acid/pepsin concentrations. In contrast, the comparator antispasmodic timepidium bromide (100 mg/kg, p.o.) showed no significant inhibition of these key ulcerogenic parameters [1].

Pharmacology Antiulcer Agents Gastric Acid

Clinical Efficacy in COPD: Quantified Bronchodilation and Duration of Action

In a pilot study of seven COPD patients, inhaled Tiquizium (2.0 mg) produced a mean maximum increase in Forced Vital Capacity (FVC) of 24% and in Forced Expiratory Volume in 1 second (FEV1) of 29% [1]. These bronchodilatory effects were sustained for at least 8 hours post-inhalation [1].

Pulmonology COPD Bronchodilation

Clinical Efficacy in Irritable Bowel Syndrome: Symptom Disappearance Rate

In a clinical study of 50 patients with irritable colon syndrome treated with Tiquizium Bromide (10 mg, three times daily for 7 days), the mean disappearance rate for various IBS symptoms was 65%. Notably, the compound showed an 'excellent degree of improvement' specifically for abdominal pain and diarrhea [1].

Gastroenterology IBS Clinical Trial

Primary Application Scenarios for Tiquizium (149755-23-7) in Biomedical Research


Investigating M3-Mediated Smooth Muscle Contraction in Detrusor Tissue

Given its high affinity for human detrusor muscle (Ki values comparable to 4-DAMP) [1], Tiquizium is an ideal pharmacological tool for in vitro organ bath studies or in vivo cystometry models aimed at characterizing the role of the M3 muscarinic receptor subtype in bladder smooth muscle contractility and pathophysiology.

Comparative Studies of Gastric Cytoprotective Mechanisms

Tiquizium's unique property of enhancing gastric HCO3- secretion—a trait not shared by pirenzepine or atropine [2]—makes it an essential reagent for studies investigating non-acid-related mucosal defense mechanisms, gastric barrier function, and the development of novel gastroprotective agents.

Developing and Validating Animal Models of Peptic Ulcer Disease

The compound's demonstrated ability to dose-dependently inhibit gastric lesions induced by water-immersion stress, aspirin, and indomethacin, and its efficacy in suppressing gastric acid and pepsin output [3], positions it as a reliable reference standard or comparator for evaluating new chemical entities in preclinical ulcer models.

Reference Compound for Functional GI Disorder (IBS) Research

With established clinical efficacy showing a 65% symptom disappearance rate in patients with irritable bowel syndrome [4], Tiquizium serves as a validated positive control in both in vivo models of visceral hypersensitivity and ex vivo assays of intestinal motility, providing a benchmark for novel antispasmodic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiquizium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.